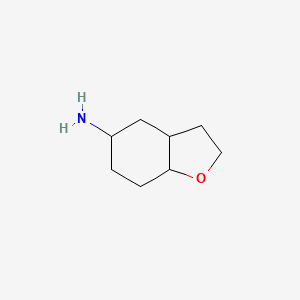

Octahydro-1-benzofuran-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-1-2-8-6(5-7)3-4-10-8/h6-8H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWZKMSEVNNCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCO2)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558817-25-6 | |

| Record name | octahydro-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Octahydro 1 Benzofuran 5 Amine

Reactions of the Amine Moiety

The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations. These reactions are fundamental in the derivatization of Octahydro-1-benzofuran-5-amine for the synthesis of more complex molecules.

N-Alkylation: The nitrogen atom of the amine is nucleophilic and can react with alkyl halides in a nucleophilic substitution reaction to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgucalgary.ca The reaction proceeds via an S(_N)2 mechanism, and the degree of alkylation can be controlled by the stoichiometry of the reagents. ucalgary.ca However, polyalkylation is a common issue, often leading to a mixture of products. masterorganicchemistry.com

N-Acylation: Primary amines readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amide is a stable functional group that can be further modified or used as a protecting group for the amine.

Diazotization: Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are versatile intermediates that can be substituted with a variety of nucleophiles. While this compound is an aliphatic amine, the resulting diazonium salt would be highly unstable and likely lead to a mixture of elimination and substitution products. organic-chemistry.org

Table 1: Selected Reactions of the Amine Moiety of this compound

| Reaction | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH(_3)I) | Secondary, tertiary amines, and quaternary ammonium salts | The degree of alkylation can be controlled by stoichiometry, but mixtures are common. wikipedia.orgucalgary.camasterorganicchemistry.com |

| N-Acylation | Acid chloride (e.g., CH(_3)COCl) or anhydride | N-acyl derivative (amide) | A base is typically added to neutralize the acid byproduct. |

Reactivity of the Octahydrobenzofuran Ring System

The octahydrobenzofuran ring is a saturated heterocyclic system, which is generally more stable and less reactive than its aromatic counterpart, benzofuran (B130515). researchgate.net However, under certain conditions, the ring can undergo transformations.

Ring-Opening Reactions: The ether linkage in the tetrahydrofuran (B95107) portion of the molecule can be cleaved under harsh conditions, such as with strong acids or bases. researchgate.netresearchgate.net Transition metal catalysis has also been explored for the ring-opening of benzofurans, although this is more common for the aromatic system. researchgate.netresearchgate.net For the saturated octahydrobenzofuran ring, such reactions would likely require more forcing conditions.

Oxidation: The carbon-hydrogen bonds of the saturated ring system can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of hydroxylated or carbonylated derivatives. The presence of the amine group may influence the regioselectivity of such oxidations. The oxidation of furan (B31954) rings, in general, can lead to the formation of reactive intermediates. nih.govnih.gov

Table 2: Potential Reactions of the Octahydrobenzofuran Ring System

| Reaction | Reagent(s) | Product(s) | Notes |

|---|---|---|---|

| Ring-Opening | Strong acid (e.g., HBr) or strong base | Dihydroxylated or halogenated acyclic products | The saturated ring is generally stable and requires harsh conditions for cleavage. researchgate.netresearchgate.net |

Functional Group Interconversions

The amine and the ring system can be chemically modified to introduce new functional groups, leading to a diverse range of derivatives.

Conversion of the Amine Group: The primary amine can be converted into a wide array of other functional groups. For instance, as mentioned, diazotization can be followed by substitution to introduce halides, hydroxyl groups, or other functionalities, although this is more controlled for aromatic amines. organic-chemistry.org The amine can also be converted into an isothiocyanate or an azide, which are useful synthons for further reactions.

Modification of the Ring: While the saturated ring is relatively inert, functionalization is possible. For instance, if oxidation introduces a hydroxyl group, this can then be further functionalized, for example, by conversion to a leaving group followed by substitution.

Table 3: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Notes |

|---|---|---|---|

| Primary Amine | 1. NaNO(_2), HBr 2. CuBr | Bromo | Sandmeyer-type reaction, though less efficient for aliphatic amines. organic-chemistry.org |

| Primary Amine | Thiophosgene | Isothiocyanate | Useful intermediate for further synthesis. |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structure of Octahydro-1-benzofuran-5-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine hydrochloride, the proton NMR spectrum shows characteristic signals for the methoxy (B1213986) group at 3.8-3.9 ppm, while the aliphatic protons appear in distinct regions of the spectrum. dea.gov In this compound, the protons on the saturated carbocyclic and heterocyclic rings would exhibit complex splitting patterns and chemical shifts determined by their local electronic and steric environments.

¹³C NMR spectroscopy probes the carbon framework of the molecule. For a similar benzofuran (B130515) derivative, the carbon signals were assigned using 2D NMR techniques. researchgate.net In this compound, each unique carbon atom would give rise to a distinct signal, with its chemical shift indicating its hybridization and the nature of its neighboring atoms.

2D NMR techniques , such as COSY, HSQC, and HMBC, are employed to establish correlations between different nuclei. These experiments are crucial for assembling the complete molecular structure by identifying neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC). rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.8 - 4.2 | 68 - 72 |

| C3 | 1.5 - 1.9 | 25 - 30 |

| C3a | 2.0 - 2.4 | 40 - 45 |

| C4 | 1.2 - 1.8 | 22 - 28 |

| C5 | 2.8 - 3.2 | 48 - 53 |

| C6 | 1.3 - 1.9 | 24 - 29 |

| C7 | 1.4 - 2.0 | 30 - 35 |

| C7a | 3.5 - 3.9 | 75 - 80 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a primary amine, the FT-IR spectrum is expected to show characteristic absorption bands.

Primary amines typically exhibit two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. openstax.org Additionally, an N-H bending vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum will also contain C-H stretching bands just below 3000 cm⁻¹ and a C-O stretching band for the ether linkage within the furan (B31954) ring.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3500 - 3200 | Medium |

| N-H (amine) | Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

| C-H (alkane) | Stretching | 2960 - 2850 | Strong |

| C-O (ether) | Stretching | 1150 - 1085 | Strong |

| C-N (amine) | Stretching | 1250 - 1020 | Medium to Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.orgrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, this compound would likely be observed as the protonated molecule, [M+H]⁺. uni.lu The accurate mass measurement from HRMS would allow for the unambiguous determination of its molecular formula as C₈H₁₅NO. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable pieces. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Since this compound is a fully saturated (non-conjugated) system, it is not expected to show significant absorption in the UV-Vis region (200-800 nm). libretexts.org Its UV-Vis spectrum would likely be of limited value for structural elucidation. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide the precise coordinates of every atom in the molecule. rsc.org This technique is invaluable for unambiguously assigning the relative and absolute configurations of the multiple stereocenters present in the octahydro-1-benzofuran ring system.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₈H₁₅NO). A close agreement between the experimental and calculated values serves as a confirmation of the compound's elemental composition and a measure of its purity. rsc.org

Interactive Data Table: Theoretical Elemental Composition of this compound (C₈H₁₅NO)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 67.09 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.56 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.78 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.17 |

| Total | 141.214 | 100.00 |

Computational and Theoretical Investigations of Octahydro 1 Benzofuran 5 Amine

Quantum Chemical Calculations (e.g., DFT level of theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of Octahydro-1-benzofuran-5-amine. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

DFT calculations can be employed to determine the optimized molecular geometry, electronic energy, and various other properties. The choice of functional and basis set is crucial for obtaining accurate results. For a molecule like this compound, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often a suitable choice. This is typically paired with a basis set like 6-31G(d,p) or larger to provide a good description of the electronic structure.

Table 1: Illustrative DFT Calculation Parameters for this compound

| Parameter | Example Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) - Water |

| Calculated Property | Ground State Energy |

| Example Result | -482.xxxx Hartrees |

Note: The values in this table are for illustrative purposes to demonstrate the output of a DFT calculation and are not based on actual published research for this specific molecule.

Conformational Analysis and Energy Minimization

The flexible nature of the saturated rings in this compound means it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements of atoms and their relative energies.

Energy minimization is a computational process used to find the most stable conformation (the global minimum) and other low-energy conformers. This is typically performed using molecular mechanics force fields (e.g., MMFF94 or AMBER) for an initial broad search, followed by more accurate quantum mechanical methods like DFT for refining the geometries and energies of the most promising conformers. The analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results of a conformational analysis are often visualized using a potential energy surface, which maps the energy as a function of one or more dihedral angles. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and biological activity.

Molecular Orbital Theory and Frontier Orbitals (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. irjweb.com Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). thaiscience.info The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the amine group, indicating this is the most likely site for electrophilic attack. The LUMO, conversely, would indicate the most probable site for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are example values to illustrate the concept and are not derived from a specific calculation on this molecule.

Reactivity Descriptors (e.g., local reactivity indices, Fukui functions)

To gain a more detailed understanding of the reactivity of different atomic sites within this compound, various reactivity descriptors derived from DFT can be calculated. These descriptors help in predicting the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with Lewis structures. It transforms the complex molecular orbitals obtained from a quantum chemical calculation into localized orbitals that represent core electrons, lone pairs, and bonds.

For this compound, NBO analysis can provide valuable information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO and are indicative of hyperconjugative and resonance effects that contribute to the molecule's stability.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational wavenumbers)

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory. nih.gov These calculations provide theoretical chemical shifts that, after appropriate scaling, can be correlated with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Similarly, vibrational wavenumbers corresponding to the infrared (IR) spectrum can be computed. These calculations determine the frequencies of the normal modes of vibration of the molecule. The predicted vibrational frequencies can help in the interpretation of experimental IR spectra by assigning observed absorption bands to specific molecular motions, such as stretching and bending of bonds.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 68.2 | 67.9 |

| C3 | 25.1 | 24.8 |

| C3a | 40.5 | 40.1 |

| C4 | 28.9 | 28.6 |

| C5 | 50.3 | 50.0 |

| C6 | 30.7 | 30.4 |

| C7 | 22.4 | 22.1 |

| C7a | 75.6 | 75.3 |

Molecular Docking and Binding Affinity Studies (Focus on theoretical methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is particularly useful in drug discovery for predicting how a molecule like this compound might interact with a biological target.

The methodology involves a search algorithm that generates a large number of possible binding poses of the ligand in the active site of the receptor. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (the strength of the interaction). The scoring function takes into account various factors, such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the receptor. nih.gov While docking can provide valuable qualitative insights into potential binding modes, accurately predicting binding affinities is a more complex challenge that often requires more sophisticated methods like molecular dynamics simulations.

Hirshfeld Surface Analysis of this compound

Computational and theoretical investigations, specifically Hirshfeld surface analysis, are powerful tools for elucidating the intermolecular interactions within a crystal structure. This analysis maps the electron distribution of a molecule within a crystal, providing quantitative and visual insights into the nature and prevalence of different types of intermolecular contacts.

As of the latest available research, a specific Hirshfeld surface analysis for this compound has not been published in peer-reviewed literature. While computational studies and Hirshfeld analyses have been conducted on various other benzofuran (B130515) derivatives to understand their crystal packing and intermolecular interactions, no such detailed study is currently available for this compound. mdpi.comnih.govresearchgate.net

For a molecule like this compound, which contains a primary amine group (-NH2) and an ether oxygen, it would be expected that hydrogen bonding (N-H···O, N-H···N) and various van der Waals interactions would play a significant role in its crystal structure. mdpi.com A future Hirshfeld surface analysis of this compound would provide precise data on these interactions.

Given the absence of specific research findings, the following tables represent a hypothetical breakdown of intermolecular contacts that a Hirshfeld surface analysis might reveal for a compound with similar functional groups. This is for illustrative purposes only and is not based on experimental data for this compound.

Hypothetical Data Tables for Illustrative Purposes:

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound

| Interaction Type | Predicted Percentage Contribution (%) |

|---|---|

| H···H | 50 - 60 |

| O···H/H···O | 15 - 25 |

| N···H/H···N | 10 - 20 |

| C···H/H···C | 5 - 15 |

| Other | < 5 |

It is important to reiterate that the data presented in these tables are hypothetical and intended to illustrate the type of information a Hirshfeld surface analysis would provide. Detailed and accurate research findings await a dedicated computational and crystallographic study of this compound.

Mechanistic Studies in Reactions Involving Octahydro 1 Benzofuran 5 Amine

Elucidation of Reaction Pathways

The reaction pathways for the synthesis and modification of the octahydro-1-benzofuran-5-amine scaffold primarily involve the formation of the saturated heterocyclic ring system and the introduction of the amine functionality. A key synthetic route to analogous amino alcohol derivatives proceeds through a methyleneoctahydrobenzofuran intermediate. This pathway involves two critical steps: stereoselective epoxidation and subsequent nucleophilic ring-opening.

Epoxidation: The pathway is initiated by the epoxidation of an exocyclic double bond on the octahydrobenzofuran core. This reaction typically proceeds via the concerted addition of an oxygen atom from a peroxy acid (like m-CPBA) to the alkene. The approach of the reagent is dictated by the existing stereochemistry of the bicyclic system, leading to a stereoselective formation of the epoxide.

Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a ring-opening reaction with an amine nucleophile. This reaction follows a classic S(_N)2 mechanism. jsynthchem.com The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond. In neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. jsynthchem.comresearchgate.net The process concludes with a proton transfer step to neutralize the resulting alkoxide, yielding the final amino alcohol product. researchgate.net The regioselectivity of this step is a critical factor in determining the final structure.

Alternative pathways for forming related amino-benzofuran structures can involve radical reactions. In some syntheses, heteroatom anions, including amide anions, can act as super-electron-donors to initiate radical coupling processes that form amino-containing benzofuran (B130515) products. nih.gov

Table 1: Plausible Reaction Pathway for Synthesis of Octahydro-1-benzofuran Amino Alcohol Derivatives This interactive table outlines the key steps in a common synthetic route.

| Step | Reaction Type | Reagents/Conditions | Mechanistic Notes |

|---|---|---|---|

| 1 | Electrophilic Addition (Epoxidation) | m-CPBA, Na₂HPO₄ | Concerted addition of an oxygen atom to the alkene. The facial selectivity is controlled by the existing stereocenters of the octahydrobenzofuran core. |

| 2 | Nucleophilic Substitution (Epoxide Ring-Opening) | Primary or Secondary Amine (R-NH₂) | S(_N)2 attack by the amine nucleophile on an epoxide carbon. The reaction is highly regioselective, with the attack occurring at the less sterically hindered position. |

Kinetic and Thermodynamic Considerations

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, the kinetic and thermodynamic viability of the key reaction pathways can be understood from general principles and studies on analogous systems.

Kinetics: The rates of the reactions are influenced by several factors. In the S(_N)2 ring-opening of a precursor epoxide, the reaction rate is dependent on the concentration of both the epoxide and the amine nucleophile. The choice of solvent can significantly impact the reaction rate; for instance, some studies on epoxide ring-opening have noted that solvents like nitromethane can enhance the reaction rate compared to alcohols like ethanol. researchgate.net The reaction is generally faster in acidic conditions, which protonate the epoxide oxygen and make the ring more susceptible to nucleophilic attack. jsynthchem.com However, under neutral or basic conditions, the strength of the nucleophile (i.e., the basicity and nucleophilicity of the amine) and the degree of steric hindrance at the reaction center are the dominant kinetic controls.

Table 2: Factors Influencing Kinetic and Thermodynamic Parameters This interactive table summarizes key factors controlling reaction viability.

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Reaction Favorability) |

|---|---|---|

| Ring Strain | Higher strain in the epoxide precursor leads to a faster ring-opening reaction. | The release of high ring strain in the epoxide provides a strong thermodynamic driving force for the ring-opening reaction. |

| Nucleophile Strength | More basic/nucleophilic amines will react faster in the S(_N)2 ring-opening step. | Generally does not alter the overall thermodynamic favorability significantly but affects the activation energy. |

| Steric Hindrance | Increased steric bulk around the epoxide or on the amine nucleophile slows down the S(_N)2 reaction. | Can influence the relative stability of different product isomers, but the overall reaction remains favorable. |

| Solvent | Polar aprotic solvents can accelerate S(_N)2 reactions. Some solvents may enhance rates through specific interactions. researchgate.net | The solvent can affect the solvation energies of reactants and products, slightly modifying the overall ΔG of the reaction. |

Stereochemical Outcomes and Control

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. The stereochemical outcome of reactions is determined by the three-dimensional structure of the substrates and reagents.

The stereochemistry of the octahydrobenzofuran core is often established early in the synthesis, for example, by starting from a chiral precursor. In the synthesis of related amino alcohols, the stereoselective epoxidation of a methyleneoctahydrobenzofuran intermediate is a key step. The facial selectivity of this epoxidation is substrate-controlled, meaning the incoming reagent is directed to one face of the double bond by the steric and electronic features of the existing chiral scaffold.

Subsequently, the S(_N)2 ring-opening of the epoxide occurs with an inversion of configuration at the carbon center that is attacked by the amine nucleophile. This is a highly predictable and reliable stereochemical event. Therefore, by controlling the stereochemistry of the epoxide, the stereochemistry of the resulting amino alcohol can be precisely determined. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex cyclic systems. nih.gov

Table 3: Strategies for Stereochemical Control in Octahydrobenzofuran Synthesis This interactive table details methods used to control the 3D structure of products.

| Strategy | Description | Typical Outcome |

|---|---|---|

| Substrate Control | The existing stereocenters in the starting material or intermediate direct the approach of a reagent to a specific face of the molecule. | High diastereoselectivity. For example, the stereoselective epoxidation of a chiral octahydrobenzofuran precursor. |

| Nucleophilic S(_N)2 Reaction | The ring-opening of a chiral, non-racemic epoxide with a nucleophile proceeds with inversion of configuration at the site of attack. | Predictable and high-fidelity transfer of stereochemical information from the epoxide to the product. |

| Catalyst Control | A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. | High enantioselectivity (high enantiomeric excess, ee). An example is the use of chiral amine catalysts in annulation reactions. researchgate.net |

| Chiral Pool Synthesis | Starting the synthesis from a readily available, enantiomerically pure natural product that already contains some of the required stereocenters. | The absolute stereochemistry of the final product is derived from the starting material. |

Applications in Advanced Organic Synthesis and Catalysis

Octahydro-1-benzofuran-5-amine as a Chiral Building Block

Chiral amines are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The rigid, bicyclic structure of this compound, containing multiple stereocenters, would theoretically make it an attractive scaffold. The amine functional group provides a handle for further chemical transformations, allowing for its incorporation into larger, more complex molecules. The stereochemistry of the amine and the fused ring system could be used to control the three-dimensional arrangement of atoms in the target molecule, which is often crucial for its biological activity.

In a hypothetical application, different stereoisomers of this compound could be used to synthesize a library of compounds for drug discovery. By reacting the amine with various electrophiles, a diverse set of derivatives could be generated. The fixed conformation of the octahydrobenzofuran core would impart a specific shape to these derivatives, which could then be tested for their ability to bind to specific biological targets.

Role as a Chiral Catalyst or Ligand (e.g., in asymmetric reactions)

Chiral amines are frequently employed as organocatalysts or as ligands for metal-based catalysts in asymmetric synthesis. The amine group in this compound could potentially act as a Lewis base to activate substrates or as a coordinating atom for a metal center. The chirality of the molecule could then induce stereoselectivity in the reaction, leading to the preferential formation of one enantiomer of the product over the other.

For instance, a derivative of this compound could be designed to act as a ligand in an asymmetric hydrogenation or a carbon-carbon bond-forming reaction. The steric and electronic properties of the octahydrobenzofuran backbone would influence the catalytic activity and the level of enantioselectivity achieved.

Below is a hypothetical data table illustrating the kind of results that would be sought in such a study:

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 5 | Toluene | 0 | 95 | 85 |

| 2 | 5 | CH2Cl2 | 0 | 92 | 80 |

| 3 | 2 | Toluene | -20 | 98 | 92 |

| 4 | 2 | Toluene | 25 | 90 | 75 |

Precursor for Complex Molecular Architectures

The rigid framework and multiple functionalization points of this compound would make it a potential starting material for the synthesis of complex natural products or other intricate molecular architectures. The existing stereocenters could serve as a foundation for building up further complexity with a high degree of stereochemical control.

A synthetic strategy could involve the initial modification of the amine group, followed by reactions that functionalize the carbocyclic or heterocyclic rings. This could lead to the construction of polycyclic systems with precisely defined stereochemistry. The inherent chirality of the starting material would be transferred throughout the synthetic sequence, ultimately influencing the stereochemical outcome of the final product.

Specialized Analytical Methodologies for Octahydro 1 Benzofuran 5 Amine

Chromatographic Techniques (e.g., GC for enantiomeric purity, HPLC for purity assessment, GC-MS)

Chromatographic methods are fundamental for assessing the purity and, given the chiral nature of Octahydro-1-benzofuran-5-amine, its enantiomeric composition.

Gas Chromatography (GC): Due to the amine group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and column adsorption. Derivatization is a common strategy to improve its volatility and chromatographic behavior. For enantiomeric purity, a chiral stationary phase would be necessary.

Purity Assessment & GC-MS: For purity assessment and identification of impurities, a standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) could be used, likely after derivatization of the amine. Gas Chromatography-Mass Spectrometry (GC-MS) would serve as a powerful tool for the structural elucidation of the parent compound and any related substances.

Enantiomeric Purity: To separate the enantiomers, a chiral GC column would be employed. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral stationary phase would depend on the specific properties of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) would be a common method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. The amine group's basicity might necessitate the use of a buffer to ensure good peak shape. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 1: Postulated Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar capillary (e.g., 5% phenyl-methylpolysiloxane) | C18 reversed-phase |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Buffered aqueous solution with organic modifier |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV, ELSD, CAD |

| Sample Preparation | Derivatization may be required | Dissolution in a suitable solvent |

Chiroptical Methods (e.g., Optical Rotation)

Chiroptical methods are essential for characterizing the stereochemistry of chiral molecules like this compound.

Optical Rotation: The measurement of optical rotation using a polarimeter is a fundamental chiroptical technique. It determines the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of an enantiomer. A solution of a known concentration of the purified enantiomer would be prepared in a suitable solvent, and its optical rotation would be measured at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature. The sign of the rotation (+ or -) distinguishes the dextrorotatory and levorotatory enantiomers.

Table 2: Hypothetical Chiroptical Data

| Parameter | Description |

| Technique | Polarimetry |

| Measurement | Specific Rotation [α] |

| Wavelength | 589 nm (Sodium D-line) |

| Solvent | To be determined (e.g., Methanol, Chloroform) |

| Temperature | Standard room temperature (e.g., 20-25 °C) |

It is crucial to reiterate that the specific conditions and expected results for the analytical methodologies described above have not been experimentally documented for this compound in the available literature. The development of validated analytical methods would require empirical studies.

Future Perspectives in Octahydro 1 Benzofuran 5 Amine Research

Exploration of Novel Synthetic Routes

The primary challenge in studying Octahydro-1-benzofuran-5-amine is the development of efficient and stereocontrolled synthetic routes. The molecule contains multiple stereocenters, making enantioselective synthesis a key goal for future research. Prospective strategies will likely diverge into two main approaches: modification of existing aromatic precursors and de novo construction of the saturated heterocyclic system.

One promising avenue is the stereoselective hydrogenation of a 5-aminobenzofuran precursor. This approach leverages the well-established chemistry of benzofurans. However, controlling the facial selectivity of the hydrogenation to yield a single diastereomer of the octahydro- product would be a significant challenge, likely requiring sophisticated catalyst design.

Alternatively, de novo synthesis could offer more precise control over stereochemistry. Modern synthetic methodologies such as intramolecular cycloadditions or organocatalyzed cascade reactions could be employed to construct the bicyclic core. For instance, an asymmetric Michael addition followed by an intramolecular cyclization could establish the key stereocenters early in the synthesis. researchgate.net Transition metal-catalyzed reactions, which have become powerful tools for heterocyclic synthesis, could also provide novel pathways. frontiersin.org

| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of a 5-aminobenzofuran precursor using hydrogen gas and a metal catalyst (e.g., Rh, Ru, Pd). | Potentially short route from commercially available starting materials. | Lack of stereocontrol leading to complex mixtures of diastereomers; harsh reaction conditions. |

| Asymmetric Organocatalysis | A multi-step sequence beginning with a chiral amine-catalyzed reaction to set key stereocenters, followed by cyclization. researchgate.net | High enantioselectivity; mild, metal-free conditions. | Longer synthetic sequence; optimization of cascade steps may be complex. |

| Intramolecular Cycloaddition | A [4+2] or other cycloaddition reaction of a custom-designed acyclic precursor to form the fused ring system in a single step. | Rapid construction of molecular complexity; potential for good diastereoselectivity. | Synthesis of the acyclic precursor can be challenging; thermal conditions may limit functional group tolerance. |

| C-H Insertion/Functionalization | Use of modern rhodium or palladium catalysis to form the heterocyclic ring via intramolecular C-H bond activation and insertion. acs.org | High atom economy; novel bond disconnections. | Requires specific substrate design; catalyst sensitivity and cost. |

Development of Advanced Catalytic Applications

The structural motifs present in this compound—a chiral heterocyclic scaffold and a primary amine—are hallmarks of effective catalysts in asymmetric synthesis. Future research is expected to explore its potential in both organocatalysis and as a ligand for transition metal catalysis.

As an organocatalyst, the primary amine can participate in a variety of transformations. alfachemic.com Depending on the reaction, it can act as a Brønsted base or form nucleophilic enamines or cationic iminiums with carbonyl compounds. The rigid bicyclic framework would create a well-defined chiral pocket around the active catalytic site, potentially inducing high levels of stereoselectivity in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. alfachemic.comacs.org

Furthermore, the amine serves as a versatile handle for derivatization into more complex catalytic structures. A particularly promising direction is its use as a precursor for novel chiral N-heterocyclic carbene (NHC) ligands. mdpi.com By constructing an imidazolium (B1220033) salt from the amine and a suitable secondary amine, a new class of chiral NHC ligands could be accessed. These ligands could then be coordinated to metals like gold, palladium, or rhodium to catalyze a wide range of asymmetric reactions, including hydroaminations and cross-coupling reactions. nih.gov

| Catalytic Role | Mode of Action | Potential Asymmetric Reactions | Key Research Goal |

|---|---|---|---|

| Organocatalyst (Enamine Catalysis) | Forms a nucleophilic enamine with aldehydes or ketones. | Michael Addition, α-functionalization. | Achieve high enantioselectivity through steric shielding from the octahydro-benzofuran backbone. |

| Organocatalyst (Iminium Catalysis) | Forms an electrophilic iminium ion with α,β-unsaturated carbonyls. | Diels-Alder Reaction, Friedel-Crafts Alkylation. | Control facial selectivity in cycloaddition and addition reactions. |

| Chiral Ligand for Transition Metals | The amine coordinates directly to a metal center or is elaborated into a multidentate ligand (e.g., NHC). mdpi.com | Asymmetric Hydrogenation, C-H Activation, Cross-Coupling Reactions. nih.gov | Synthesize stable, effective metal complexes for challenging transformations. |

| Brønsted Base Catalyst | Acts as a chiral proton shuttle or general base. | Phase-Transfer Catalysis, Protonation Events. | Develop applications in reactions requiring a chiral base under mild conditions. |

Integration with Emerging Chemical Technologies

The exploration of this compound will benefit significantly from the adoption of emerging chemical technologies. These tools can accelerate discovery, improve safety and efficiency, and unlock novel chemical reactivity.

Computational Chemistry: Before significant resources are committed to laboratory synthesis, computational modeling will play a crucial role. nih.gov Retrosynthetic analysis programs can propose novel and unconventional synthetic pathways. Density Functional Theory (DFT) calculations can be used to predict the stereochemical outcomes of key reactions, rationalize catalyst performance, and guide the design of more effective derivatives for specific catalytic applications.

Flow Chemistry: For any synthetic route that is identified, continuous-flow chemistry offers a platform for safe, scalable, and efficient production. mdpi.com Reactions that involve unstable intermediates, high pressures, or hazardous reagents can be performed with greater control and safety in a flow reactor compared to traditional batch methods. This technology would be essential for producing larger quantities of the compound for extensive catalytic screening or further studies. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming complex bonds under exceptionally mild conditions. chim.itnih.gov Future research could explore photocatalytic methods for the synthesis of the this compound core, potentially via radical-mediated cyclization cascades. mdpi.com Additionally, photocatalysis could be used for the late-stage functionalization of the molecule, allowing for the rapid creation of a library of derivatives from the parent amine, which could then be screened for enhanced catalytic activity or other properties.

| Emerging Technology | Application to this compound Research | Anticipated Impact |

|---|---|---|

| Computational Chemistry | Predicting viable synthetic routes, modeling catalyst-substrate interactions, and calculating reaction energetics. nih.gov | Reduces experimental effort by prioritizing the most promising synthetic and catalytic approaches. |

| Continuous-Flow Synthesis | Optimizing reaction conditions, improving safety for hazardous steps, and enabling scalable production. mdpi.com | Facilitates the transition from laboratory-scale discovery to practical, larger-scale availability. |

| Visible-Light Photocatalysis | Developing novel synthetic routes via radical pathways and enabling late-stage functionalization of the core structure. chim.itnih.gov | Provides access to new derivatives and synthetic pathways that are inaccessible through traditional thermal methods. |

Q & A

Q. What are the established synthetic routes for Octahydro-1-benzofuran-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Begin with a retrosynthetic analysis to identify feasible intermediates (e.g., benzofuran precursors, amine-protecting groups).

- Optimize catalytic hydrogenation conditions (e.g., Pd/C or PtO₂ catalysts, solvent polarity, H₂ pressure) to reduce side reactions during ring saturation .

- Use DOE (Design of Experiments) to test variables like temperature, pH, and reaction time. Monitor progress via TLC or GC-MS for real-time adjustments .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- Employ high-resolution NMR (¹H/¹³C) to confirm structure and detect diastereomers. For chiral centers, use chiral HPLC with polysaccharide-based columns or polarimetry .

- Validate purity via LC-MS (ESI or APCI ionization) and elemental analysis. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacological activity?

Methodological Answer:

- Prioritize target-specific assays (e.g., receptor-binding studies using radioligands or fluorescence polarization). Include positive/negative controls and dose-response curves.

- For CNS applications, use blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB or MDCK-MDR1 cell monolayers) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved across studies?

Methodological Answer:

- Conduct a systematic review following Cochrane guidelines to assess bias in experimental designs (e.g., species-specific liver microsomes, incubation times) .

- Replicate studies under standardized conditions, using isotopically labeled analogs (e.g., ¹⁴C or ²H) for precise metabolite tracking via UPLC-QTOF-MS .

Q. What computational strategies are effective for predicting the compound’s interactions with non-target proteins?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Glide) against off-target databases (e.g., ChEMBL, PDB). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .

- Combine cheminformatics tools (RDKit, KNIME) to map pharmacophore similarities to known off-target binders .

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for asymmetric syntheses of this compound?

Methodological Answer:

Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Apply multi-omics approaches: Transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (TMT labeling) to detect protein interaction networks .

- Use CRISPR-Cas9 knockout models to validate target engagement in cellular assays .

Data Analysis and Interpretation

Q. How can researchers statistically reconcile variability in toxicity profiles observed across different cell lines?

Methodological Answer:

Q. What protocols ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

- Perform kinetic studies to identify rate-limiting steps (e.g., catalyst poisoning, heat transfer inefficiencies). Use flow chemistry for exothermic reactions to maintain control .

- Implement PAT (Process Analytical Technology) tools (e.g., ReactIR or FBRM) for real-time monitoring of particle size and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.